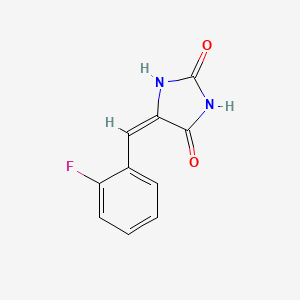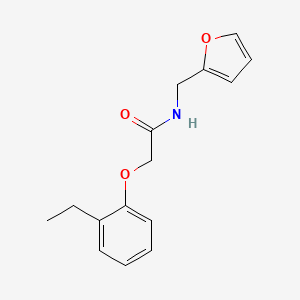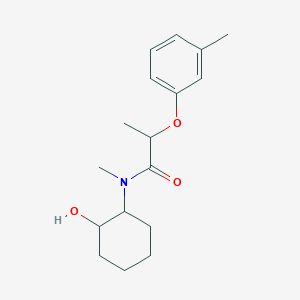
1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone, also known as MIPEP, is a compound that has been studied for its potential use as a research tool in various scientific fields. MIPEP has been shown to have a unique mechanism of action that makes it useful for studying certain biological processes.
Mecanismo De Acción
1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone is a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, 1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone increases the levels of 2-AG in the brain, which can have various effects on biological processes.
Biochemical and physiological effects:
1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone has been shown to have various biochemical and physiological effects in animal studies. It has been shown to reduce pain sensitivity and decrease the reinforcing effects of drugs of abuse. 1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone has also been shown to have antidepressant-like effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone in lab experiments is its selective inhibition of MAGL, which allows for the study of specific biological processes that involve 2-AG. However, 1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone has limitations in terms of its stability and solubility, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research involving 1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone. One area of interest is the potential use of 1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone in the treatment of pain and addiction. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone and its effects on various biological processes. Finally, there is potential for the development of more stable and soluble analogs of 1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone for use in future research.
Métodos De Síntesis
1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone can be synthesized using a variety of methods, including the reaction of 2-methyl-1H-indole-3-carbaldehyde with 4-morpholin-4-yl-butan-2-one in the presence of a catalyst. The resulting product can be purified using chromatography techniques to obtain pure 1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone.
Aplicaciones Científicas De Investigación
1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone has been used as a research tool in various scientific fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have potential applications in the study of pain, addiction, and depression.
Propiedades
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-15(12-4-2-3-5-13(12)16-11)14(18)10-17-6-8-19-9-7-17/h2-5,16H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUBWVUGWZCXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)

![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)
![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)
![N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)
![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)


![1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine](/img/structure/B5540232.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)